![molecular formula C12H11Cl2F B2675633 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287287-44-7](/img/structure/B2675633.png)
1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane, also known as CP-55940, is a synthetic cannabinoid compound that is commonly used in scientific research. It was first synthesized in the 1970s by Pfizer, and has since been used extensively in the study of the endocannabinoid system and its effects on the body.
Mechanism Of Action
1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane acts as a potent agonist of both CB1 and CB2 receptors, which are located throughout the body. When 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane binds to these receptors, it activates them, leading to a variety of physiological effects. These effects can include changes in mood, appetite, and pain perception.
Biochemical And Physiological Effects
1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to have analgesic properties, meaning it can reduce pain perception. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has been shown to have neuroprotective properties, meaning it can protect the brain from damage caused by neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane in lab experiments is its high affinity for both CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation of using 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is its potency. Because it is so potent, it can be difficult to control the dosage in lab experiments.
Future Directions
There are several future directions for research involving 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the development of new synthetic cannabinoids that may be more effective and have fewer side effects than 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane.
Conclusion
1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a synthetic cannabinoid compound that is commonly used in scientific research. It has a high affinity for both CB1 and CB2 receptors, and has been shown to have a variety of biochemical and physiological effects on the body. While there are some limitations to its use in lab experiments, 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane remains an important tool for studying the endocannabinoid system and its effects on the body.
Synthesis Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane involves several steps, including the reaction of 4-chloro-3-fluoroaniline with 1-chloro-3-methylcyclobutane to form 1-(4-chloro-3-fluorophenyl)-3-methylcyclobutane. This intermediate is then reacted with methylmagnesium bromide to form 1-(4-chloro-3-fluorophenyl)-3-methylbicyclo[1.1.1]pentane, which is then chloromethylated to produce 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is commonly used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has been used in studies to investigate the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMXIYWQRDZKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.